

Application Notes and Protocols for Preparing MM0299 Stock Solution in DMSO

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Compound of Interest

Compound Name: MM0299

Cat. No.: B15574125

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Introduction

MM0299 is a potent and selective inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting LSS, **MM0299** diverts the metabolic flux from cholesterol production to the synthesis of 24(S),25-epoxycholesterol (EPC).[1][3][4][5] This accumulation of EPC has been shown to be toxic to glioma stem-like cells and depletes cellular cholesterol, highlighting the therapeutic potential of **MM0299** in cancer research, particularly for glioblastoma.[1][3][6][7] This document provides detailed protocols for the preparation of **MM0299** stock solutions using dimethyl sulfoxide (DMSO) as a solvent, ensuring accurate and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative information for **MM0299**.

Property	Value	Source(s)
Molecular Weight	429.46 g/mol	[2]
Empirical Formula	C ₂₆ H ₂₃ NO ₅	[2]
CAS Number	474255-10-2	
Appearance	White to beige or light yellow to brown solid powder	[2]
Purity	≥98% (HPLC)	
Solubility in DMSO	Up to 125 mg/mL (291.06 mM)	[2][8]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[2][9]
Storage (Stock Solution)	-80°C for up to 6 months; -20°C for up to 1 month	[2][9]
IC ₅₀ (LSS)	2.2 µM	[2]
IC ₅₀ (Mut6 cells)	0.0182 µM	[2]

Experimental Protocols

Materials

- **MM0299** powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic bath (recommended)
- Pipettes and sterile filter tips

Protocol for Preparing a 10 mM MM0299 Stock Solution

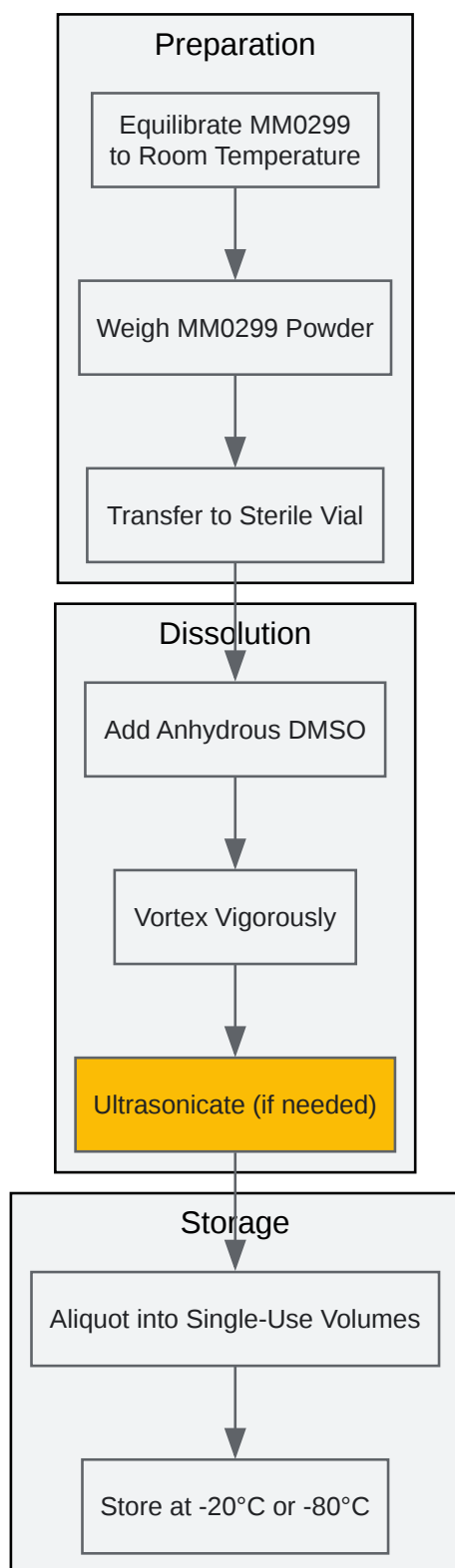
This protocol provides a method for preparing a commonly used concentration of 10 mM. Adjustments can be made based on experimental needs and the solubility limits.

- Preparation:
 - Allow the **MM0299** powder vial to equilibrate to room temperature before opening to prevent condensation.
 - Use a calibrated analytical balance to accurately weigh the desired amount of **MM0299** powder. For 1 mL of a 10 mM stock solution, you will need 4.295 mg of **MM0299** (Molecular Weight: 429.46 g/mol).
 - Transfer the weighed powder to a sterile microcentrifuge tube or vial.
- Dissolution:
 - Add the calculated volume of high-purity DMSO to the vial containing the **MM0299** powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.295 mg of powder.
 - It is crucial to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can affect the solubility of the product.[\[2\]](#)[\[8\]](#)
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - For higher concentrations, such as the maximum solubility of 125 mg/mL, the use of an ultrasonic bath is recommended to ensure complete dissolution.[\[2\]](#)[\[8\]](#)
- Storage and Handling:
 - Once the **MM0299** is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[\[2\]](#)[\[9\]](#)
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[\[2\]](#)[\[9\]](#)

- When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[\[9\]](#)

Visualizations

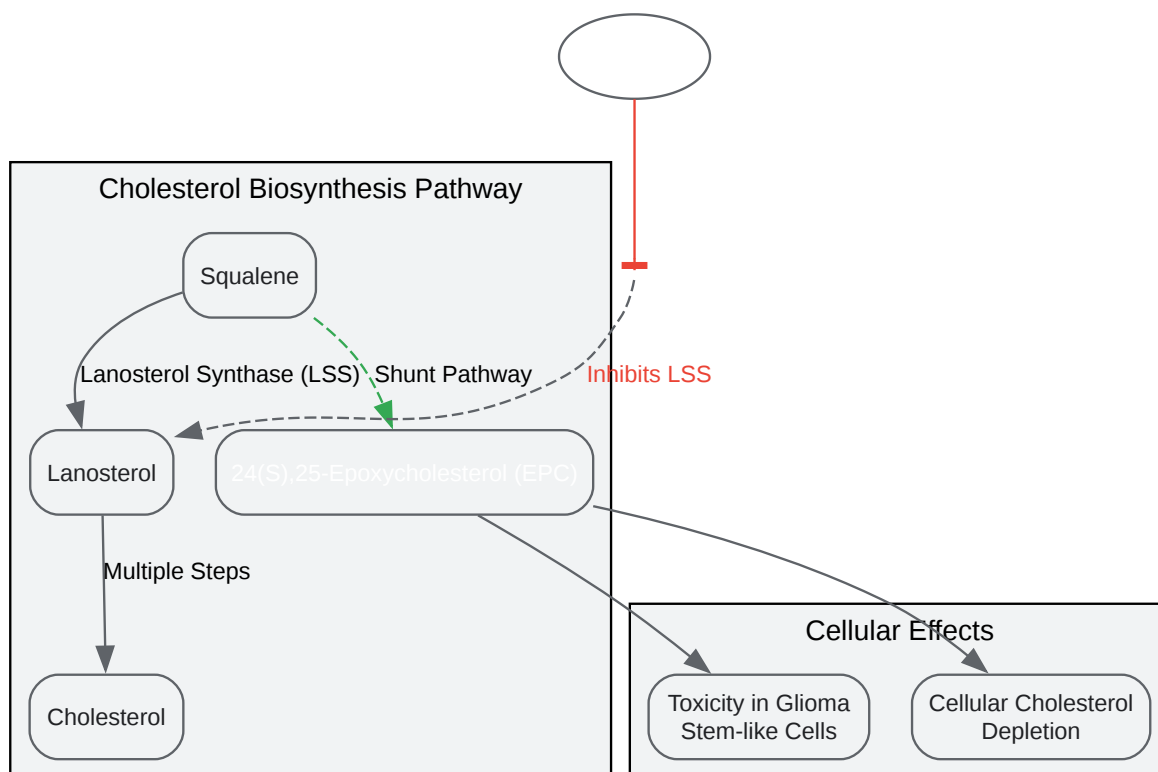
Experimental Workflow for MM0299 Stock Solution Preparation



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Caption: Workflow for preparing **MM0299** stock solution.

MM0299 Mechanism of Action: Inhibition of the Cholesterol Biosynthesis Pathway



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Caption: **MM0299** inhibits LSS, shunting pathway to produce toxic EPC.

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